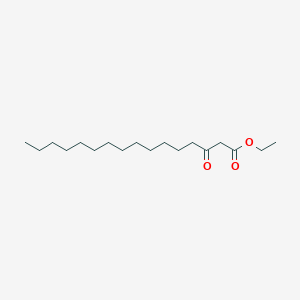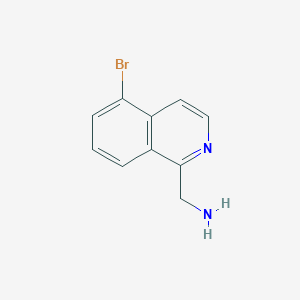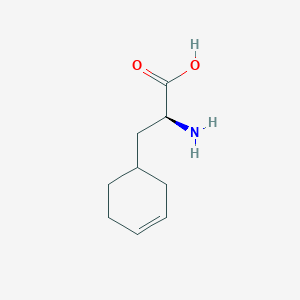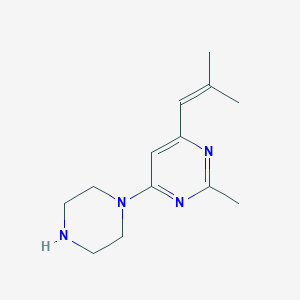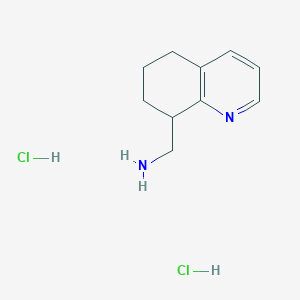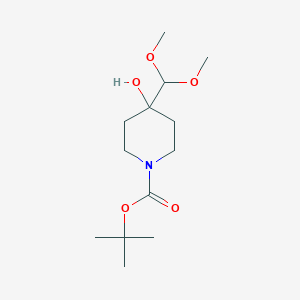
1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine is a chemical compound with the molecular formula C13H25NO5 and a molecular weight of 275.34 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the dimethoxymethyl and hydroxyl groups. One common synthetic route includes the following steps:
Protection of Piperidine: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Dimethoxymethyl Group: The protected piperidine is then reacted with formaldehyde dimethyl acetal under acidic conditions to introduce the dimethoxymethyl group.
Analyse Chemischer Reaktionen
1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the Boc protecting group using strong acids like trifluoroacetic acid (TFA).
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its versatile reactivity.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.
Wirkmechanismus
The mechanism of action of 1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine is primarily related to its role as an intermediate in chemical reactions. The Boc protecting group stabilizes the compound, allowing for selective reactions at other functional sites. The dimethoxymethyl and hydroxyl groups provide reactive sites for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate .
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine can be compared with other similar compounds, such as:
1-Boc-4-hydroxypiperidine: This compound lacks the dimethoxymethyl group and is used in similar synthetic applications.
4-Hydroxypiperidine: This compound lacks both the Boc protecting group and the dimethoxymethyl group, making it more reactive but less stable
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H25NO5 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
tert-butyl 4-(dimethoxymethyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)19-11(15)14-8-6-13(16,7-9-14)10(17-4)18-5/h10,16H,6-9H2,1-5H3 |
InChI-Schlüssel |
KJSQZSMDUOVYQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13346331.png)
![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)

![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
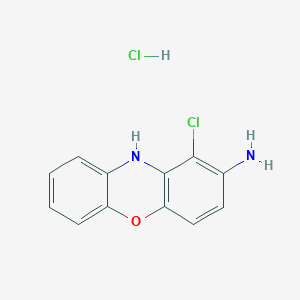
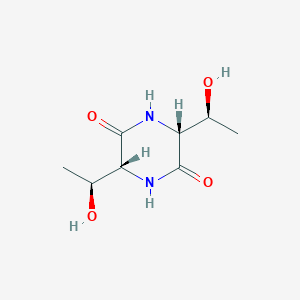
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)

![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)
